molecular formula C11H18ClNO B587209 rac-Methyl Ephedrine-d3 Hydrochloride CAS No. 1292841-87-2

rac-Methyl Ephedrine-d3 Hydrochloride

Cat. No.: B587209
CAS No.: 1292841-87-2
M. Wt: 218.739
InChI Key: NTCYWJCEOILKNG-OLNSGWIZSA-N
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Description

rac-Methyl Ephedrine-d3 Hydrochloride: is a chemical compound widely utilized in scientific research due to its distinctive properties. It is a deuterium-labeled derivative of methyl ephedrine, which enhances the precision of detection and quantification in mass spectrometry. This compound is particularly valuable in analytical and biochemical research to explore metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Methyl Ephedrine-d3 Hydrochloride involves the incorporation of deuterium atoms into the methyl ephedrine structure. The process typically starts with the preparation of the deuterated precursor, followed by a series of chemical reactions to introduce the deuterium atoms at specific positions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment is essential to achieve high yields and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: rac-Methyl Ephedrine-d3 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

rac-Methyl Ephedrine-d3 Hydrochloride is extensively used in scientific research, including:

    Chemistry: It is used as a reference standard in mass spectrometry to study metabolic pathways and chemical transformations.

    Biology: The compound helps in tracing metabolic processes and understanding the behavior of biological systems.

    Medicine: It is used in pharmacokinetic studies to investigate drug metabolism and distribution.

    Industry: The compound is employed in the development of new drugs and therapeutic agents.

Mechanism of Action

rac-Methyl Ephedrine-d3 Hydrochloride exerts its effects by mimicking the action of catecholamines on the sympathetic nervous system. It stimulates alpha and beta adrenergic receptors, leading to bronchodilation and nasal decongestion. The compound’s deuterium labeling enhances its stability and allows for precise tracking in biological systems .

Comparison with Similar Compounds

Uniqueness: rac-Methyl Ephedrine-d3 Hydrochloride is unique due to its deuterium labeling, which enhances the precision of detection and quantification in mass spectrometry. This property makes it particularly valuable in research applications where accurate tracing of metabolic pathways is essential .

Properties

CAS No.

1292841-87-2

Molecular Formula

C11H18ClNO

Molecular Weight

218.739

IUPAC Name

(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H/t9-,11-;/m1./s1/i2D3;

InChI Key

NTCYWJCEOILKNG-OLNSGWIZSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N(C)C.Cl

Synonyms

(αS)-rel-α-[(1R)-1-(Dimethylamino)ethyl]benzenemethanol-d3 Hydrochloride;  _x000B_(+/-)-N-Methylephedrine-d3 Hydrochloride;  dl-Methylephedrine-d3 Hydrochloride; 

Origin of Product

United States

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